1-Benzyl-3,3-dimethylazetidin-2-one 1-Benzyl-3,3-dimethylazetidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18641586
InChI: InChI=1S/C12H15NO/c1-12(2)9-13(11(12)14)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
SMILES:
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol

1-Benzyl-3,3-dimethylazetidin-2-one

CAS No.:

Cat. No.: VC18641586

Molecular Formula: C12H15NO

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-3,3-dimethylazetidin-2-one -

Specification

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
IUPAC Name 1-benzyl-3,3-dimethylazetidin-2-one
Standard InChI InChI=1S/C12H15NO/c1-12(2)9-13(11(12)14)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Standard InChI Key HJZDKZMSDOXSNM-UHFFFAOYSA-N
Canonical SMILES CC1(CN(C1=O)CC2=CC=CC=C2)C

Introduction

Chemical and Structural Properties

Molecular Characteristics

  • Molecular formula: C₁₂H₁₅NO

  • Molecular weight: 189.25 g/mol

  • IUPAC name: 1-Benzyl-3,3-dimethylazetidin-2-one

  • SMILES: CC1(CN(C1=O)CC2=CC=CC=C2)C

  • Key spectral data:

    • IR: Strong carbonyl (C=O) stretch at ~1,658 cm⁻¹ .

    • ¹H NMR: Signals at δ 1.19 (s, 6H, CH₃), 3.68 (s, 1H, CH), 4.25–4.30 (d, J = 15.9 Hz, CH₂Ph) .

    • ¹³C NMR: Carbonyl carbon at δ 165–175 ppm .

Structural Features

The azetidin-2-one core introduces ring strain, enhancing reactivity for ring-opening reactions. The benzyl group contributes aromatic stability, while the 3,3-dimethyl substituents sterically hinder nucleophilic attacks at the β-lactam carbonyl .

Synthesis and Optimization

Microwave-Assisted Cyclization

Microwave irradiation enhances efficiency in Co(II)-catalyzed cycloadditions, reducing reaction times from hours to minutes .

Purification and Characterization

  • Recrystallization: Methanol or ethanol yields high-purity crystals .

  • Chromatography: Silica gel with ethyl acetate/hexane (1:5) achieves >95% purity .

Pharmacological Applications

Enzyme Inhibition

1-Benzyl-3,3-dimethylazetidin-2-one derivatives exhibit inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic disorders .

DerivativeIC₅₀ (nM)Selectivity (vs 11β-HSD2)
R = H12>100-fold
R = Me8>150-fold

Metabolic and Toxicological Studies

Metabolic Activation

In vivo studies on analogs (e.g., MRL-A) reveal that the azetidine moiety undergoes β-oxidation, forming reactive α,β-unsaturated imines. These intermediates covalently bind to lysine residues in proteins (e.g., Lys676 of ACSL1), potentially causing off-target effects .

Structural Analogs and Modifications

AnalogModificationBioactivity
1-Benzyl-4-propylazetidin-2-one4-Propyl substituentEnhanced metabolic stability
3-tert-Butyl derivativesBulkier 3-substituentImproved enzyme inhibition

Challenges and Future Directions

  • Stereoselectivity: Current methods yield racemic mixtures; asymmetric synthesis remains underexplored .

  • Metabolic stability: Structural tweaks (e.g., fluorination) may mitigate reactive metabolite formation .

  • Therapeutic potential: Further studies needed to evaluate anticancer and anti-inflammatory properties.

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